molecular formula C10H10NNaO4 B12384567 MCPG (sodium)

MCPG (sodium)

Cat. No.: B12384567
M. Wt: 231.18 g/mol
InChI Key: YPWQKZZVAZJJRO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCPG (sodium) typically involves the reaction of methylenecyclopropylamine with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of MCPG (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

MCPG (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

MCPG (sodium) exerts its effects by blocking metabotropic glutamate receptors (mGluRs). These receptors are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and plasticity. By inhibiting mGluRs, MCPG (sodium) interferes with the signaling pathways involved in long-term potentiation (LTP) and other forms of synaptic plasticity. This blockade affects the phosphoinositide (PI) turnover and the release of intracellular calcium stores, ultimately influencing neural activity and plasticity .

Comparison with Similar Compounds

MCPG (sodium) can be compared with other similar compounds such as:

Uniqueness

MCPG (sodium) is unique due to its specific antagonistic activity on mGluR subtypes and its ability to selectively block long-term potentiation (LTP) and short-term potentiation (STP) in neural tissues .

Properties

Molecular Formula

C10H10NNaO4

Molecular Weight

231.18 g/mol

IUPAC Name

sodium;2-amino-2-(4-carboxyphenyl)propanoate

InChI

InChI=1S/C10H11NO4.Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1

InChI Key

YPWQKZZVAZJJRO-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)(C(=O)[O-])N.[Na+]

Origin of Product

United States

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